13-Deacetyltaxachitriene A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

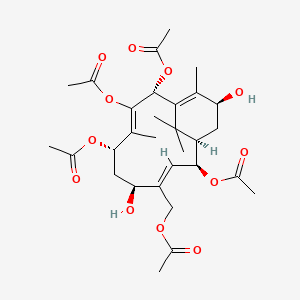

Molecular Formula |

C30H42O12 |

|---|---|

Molecular Weight |

594.6 g/mol |

IUPAC Name |

[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10-tetraacetyloxy-5,13-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate |

InChI |

InChI=1S/C30H42O12/c1-14-23(36)11-22-26(40-18(5)33)10-21(13-38-16(3)31)24(37)12-25(39-17(4)32)15(2)28(41-19(6)34)29(42-20(7)35)27(14)30(22,8)9/h10,22-26,29,36-37H,11-13H2,1-9H3/b21-10+,28-15-/t22-,23-,24-,25-,26-,29+/m0/s1 |

InChI Key |

YCHBJSOVHSKOKN-LBAPPZQKSA-N |

Isomeric SMILES |

CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1O)OC(=O)C)/COC(=O)C)O)OC(=O)C)\C)/OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1O)OC(=O)C)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 13-Deacetyltaxachitriene A: A Technical Primer on its Natural Origins and Significance

For Immediate Release

This technical guide provides a comprehensive overview of 13-Deacetyltaxachitriene A, a taxane (B156437) diterpenoid of interest to researchers, scientists, and drug development professionals. This document details its natural source, available data on its abundance, and insights into its broader chemical family's biological activities.

Core Findings:

-

Natural Source: this compound is a naturally occurring compound isolated from Taxus sumatrana, commonly known as the Sumatran yew.[1] Specifically, it has been identified within the leaves and twigs of this plant.[1][2]

-

Abundance: While the presence of this compound in Taxus sumatrana is established, specific quantitative data on its abundance remains limited in currently available scientific literature. Research on the phytochemical composition of Taxus sumatrana has led to the isolation of a diverse array of taxoids, though specific yields for this compound are not extensively reported. The yield of taxanes from Taxus species is generally low, often ranging from 0.001% to 0.1% of the dry weight of the plant material.

-

Broader Context of Taxus sumatrana Phytochemicals: Taxus sumatrana is a rich source of various taxane diterpenoids.[1][2][3][4][5][6] Studies have documented the isolation of numerous taxoids from its bark, leaves, and twigs, some of which have demonstrated cytotoxic activities against various cancer cell lines.[3][6][7] This highlights the potential of Taxus sumatrana as a source for novel bioactive compounds.

Experimental Methodologies: An Overview of Taxoid Isolation

-

Extraction: The dried and powdered plant material (leaves and twigs) is subjected to extraction with an organic solvent, such as acetone (B3395972) or ethanol.[4]

-

Fractionation: The crude extract is then partitioned using a series of solvents with varying polarities to separate compounds based on their chemical properties.

-

Chromatography: The resulting fractions are further purified using various chromatographic techniques. This multi-step process often includes column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual compounds.

-

Structure Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[4][5]

Illustrative Experimental Workflow

The following diagram outlines a generalized workflow for the isolation of taxoids from Taxus sumatrana.

Biological Activity and Signaling Pathways of Taxanes

Specific studies on the biological activity and signaling pathways of this compound are not extensively documented. However, as a member of the taxane family, its activity is likely related to the well-established mechanism of action for this class of compounds.

Taxanes, most notably Paclitaxel, are known to function as microtubule-stabilizing agents. They bind to β-tubulin, a subunit of microtubules, which are essential components of the cellular cytoskeleton. This binding event promotes the polymerization of tubulin and stabilizes the resulting microtubules, preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).

The following diagram illustrates the general signaling pathway affected by taxanes.

Conclusion

This compound, a natural product from Taxus sumatrana, represents a molecule of interest within the broader class of taxane diterpenoids. While specific data on its abundance and biological activity are still emerging, the established phytochemical richness of its natural source and the known anticancer properties of related taxanes underscore the importance of further research into this compound. The methodologies for isolating and characterizing such compounds are well-established, paving the way for future investigations to quantify its presence and elucidate its specific biological functions and potential therapeutic applications.

References

- 1. jfmp.lppm.unand.ac.id [jfmp.lppm.unand.ac.id]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. New bicyclic taxane diterpenoids from Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of 13-Deacetyltaxachitriene A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies employed in the structural elucidation and analysis of 13-Deacetyltaxachitriene A, a taxane (B156437) diterpenoid. While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols and data analysis workflows that are critical for the characterization of such complex natural products. The information presented here serves as a foundational resource for researchers involved in natural product chemistry, medicinal chemistry, and drug development.

Introduction to this compound

This compound belongs to the taxane family of diterpenoids, a class of compounds that has garnered significant attention due to the potent anticancer activity of prominent members like Paclitaxel (Taxol®) and Docetaxel (Taxotere®). These molecules are characterized by a complex tricyclic carbon skeleton. The structural analysis of new taxane analogues is crucial for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents. Spectroscopic techniques are the cornerstone of this analytical process.

Source: this compound has been isolated from the branches of Taxus sumatrana.[1]

Experimental Protocols for Spectroscopic Analysis

The successful spectroscopic analysis of a natural product like this compound hinges on meticulous sample preparation and the correct application of various analytical techniques.

Sample Preparation

A pure sample of the analyte is paramount for obtaining high-quality spectroscopic data. Isolation and purification of this compound from its natural source would typically involve a series of chromatographic steps.

General Workflow for Isolation and Purification:

-

Extraction: The plant material (e.g., dried and ground branches of Taxus sumatrana) is extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between hexane, ethyl acetate, and water.

-

Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, which may include:

-

Silica gel column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC), often using both normal-phase and reversed-phase columns.

-

The purity of the isolated compound should be verified by analytical HPLC before proceeding with spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. For a compound like this compound, a suite of 1D and 2D NMR experiments is required.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for resolving the complex spin systems of taxanes.

Solvent Selection: The choice of a deuterated solvent is critical. Suitable solvents for taxanes include deuterated chloroform (B151607) (CDCl₃), deuterated methanol (CD₃OD), and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1] The choice will depend on the solubility of the compound.

Key NMR Experiments:

-

¹H NMR (Proton NMR): Provides information about the chemical environment, number, and connectivity of protons.

-

¹³C NMR (Carbon-13 NMR): Reveals the number of chemically non-equivalent carbon atoms and their chemical environment (e.g., alkyl, alkene, carbonyl).

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact molecular formula.

Instrumentation: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer (e.g., time-of-flight (TOF) or Orbitrap) is commonly used for the analysis of taxanes.

Procedure:

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The solution is infused into the ion source of the mass spectrometer.

-

Data is acquired in both positive and negative ion modes to determine the most abundant molecular ion species (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion, providing structural information about different parts of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard.

Procedure (Thin Film or KBr Pellet):

-

Thin Film: A small amount of the sample is dissolved in a volatile solvent (e.g., chloroform or dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

-

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

-

The spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Spectroscopic Data Analysis and Interpretation

The data from each spectroscopic technique are complementary and must be analyzed together to elucidate the complete structure of this compound.

Below is a workflow illustrating the logical process of integrating data from various spectroscopic methods for structural elucidation.

Caption: Workflow for Spectroscopic Data Integration.

Hypothetical Spectroscopic Data for a this compound Analogue

The following tables present hypothetical but representative spectroscopic data for a taxane diterpenoid similar to this compound. This data is for illustrative purposes to guide researchers in their analysis.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Proposed Assignment |

| 6.25 | d | 8.5 | 1H | H-13 |

| 5.68 | d | 7.0 | 1H | H-2 |

| 4.98 | d | 8.0 | 1H | H-5 |

| 4.45 | m | - | 1H | H-7 |

| 4.21 | d | 8.5 | 1H | H-20a |

| 4.15 | d | 8.5 | 1H | H-20b |

| 3.80 | d | 7.0 | 1H | H-3 |

| 2.55 | m | - | 1H | H-6a |

| 2.30 | s | - | 3H | 4-OAc (CH₃) |

| 2.25 | m | - | 1H | H-14a |

| 1.88 | m | - | 1H | H-6b |

| 1.85 | s | - | 3H | H-18 (CH₃) |

| 1.68 | s | - | 3H | H-19 (CH₃) |

| 1.25 | s | - | 3H | H-17 (CH₃) |

| 1.15 | s | - | 3H | H-16 (CH₃) |

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT | Proposed Assignment |

| 203.5 | C | C-9 |

| 170.8 | C | 4-OAc (C=O) |

| 142.1 | C | C-11 |

| 134.0 | C | C-12 |

| 84.5 | CH | C-5 |

| 81.2 | CH | C-2 |

| 79.0 | C | C-1 |

| 76.5 | CH₂ | C-20 |

| 75.8 | CH | C-10 |

| 75.2 | CH | C-7 |

| 72.5 | CH | C-13 |

| 58.6 | C | C-8 |

| 45.8 | C | C-15 |

| 43.3 | CH | C-3 |

| 35.7 | CH₂ | C-6 |

| 33.5 | CH₂ | C-14 |

| 26.8 | CH₃ | C-19 |

| 22.7 | CH₃ | 4-OAc (CH₃) |

| 21.0 | CH₃ | C-18 |

| 14.8 | CH₃ | C-17 |

| 10.5 | CH₃ | C-16 |

Table 3: Hypothetical IR and HRMS Data

| Technique | Data | Interpretation |

| IR (KBr, cm⁻¹) | 3450 (br), 2950, 1735, 1710, 1240 | O-H stretch, C-H stretch, Ester C=O stretch, Ketone C=O stretch, C-O stretch |

| HRMS (ESI-TOF) | m/z [M+Na]⁺ calculated for C₂₈H₃₈O₇Na: 509.2515; Found: 509.2511 | Confirms the molecular formula as C₂₈H₃₈O₇ |

Conclusion

The structural characterization of novel taxane diterpenoids like this compound is a complex but essential task in the field of drug discovery. A systematic and integrated approach utilizing a variety of spectroscopic techniques is indispensable. This guide has outlined the fundamental experimental protocols and data analysis strategies that form the basis of this process. While the specific data for this compound remains to be published in comprehensive detail, the methodologies described herein provide a robust framework for researchers to successfully elucidate its structure and that of other complex natural products.

The following diagram illustrates the logical relationship between the core spectroscopic techniques and the structural information they provide.

Caption: Core Spectroscopic Techniques and Their Outputs.

References

The Biosynthesis of 13-Deacetyltaxachitriene A in Taxus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate biosynthetic pathway of paclitaxel (B517696) (Taxol) in yew (Taxus species) is a subject of intense research due to the profound therapeutic significance of this potent anti-cancer agent. This complex pathway involves a multitude of enzymatic steps, leading to the formation of a diverse array of taxoid intermediates. Among these is 13-Deacetyltaxachitriene A, a diterpenoid that represents a key checkpoint in the early functionalization of the taxane (B156437) core. This technical guide provides an in-depth exploration of the biosynthesis of this compound, detailing the enzymatic transformations, and presenting relevant data and experimental methodologies for the scientific community.

The Position of this compound in the Paclitaxel Pathway

This compound is an early-to-mid-stage intermediate in the paclitaxel biosynthetic pathway. Its formation follows the initial cyclization of geranylgeranyl diphosphate (B83284) (GGPP) into the taxane skeleton and subsequent oxygenations and acetylations. Based on its chemical formula (C30H42O12) and nomenclature, it is understood to be a taxane with a significant degree of hydroxylation and acetylation, but notably lacking the acetyl group at the C13 position, a modification that occurs later in the pathway.

The biosynthesis of this compound is a critical juncture, representing the cumulative action of several cytochrome P450 hydroxylases and acetyltransferases on the nascent taxane ring. Understanding the enzymes responsible for its synthesis and further conversion is paramount for metabolic engineering efforts aimed at enhancing the production of paclitaxel and its precursors.

The Biosynthetic Pathway to this compound

The formation of this compound begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP). The pathway can be delineated as follows:

-

Cyclization of GGPP: The committed step in taxoid biosynthesis is the cyclization of GGPP to taxa-4(5),11(12)-diene, the foundational hydrocarbon skeleton of all taxanes. This complex rearrangement is catalyzed by taxadiene synthase (TS) .

-

A Series of Hydroxylations and Acetylations: Following the formation of taxadiene, the taxane core undergoes a series of functionalization reactions, primarily catalyzed by cytochrome P450 monooxygenases and acetyltransferases. While the exact sequence of these early steps can be variable, a plausible pathway to this compound involves the following key transformations:

-

Hydroxylation at C5: Catalyzed by taxadiene 5α-hydroxylase (T5αH) , a cytochrome P450 enzyme, to produce taxa-4(20),11(12)-dien-5α-ol.

-

Acetylation at C5: The 5α-hydroxyl group is then acetylated by taxadien-5α-ol-O-acetyltransferase (TAT) using acetyl-CoA as the acetyl donor.

-

Hydroxylation at C10: This step is carried out by taxane 10β-hydroxylase (T10βH) , another cytochrome P450 enzyme.

-

Further Hydroxylations: Additional hydroxylations at positions C2, C7, and C9 are catalyzed by specific cytochrome P450 enzymes, namely taxane 2α-hydroxylase (T2αH) , taxane 7β-hydroxylase (T7βH) , and taxane 9α-hydroxylase (T9αH) . The precise order of these hydroxylations can vary.

-

Formation of the Oxetane (B1205548) Ring: A critical modification is the formation of the oxetane ring, which is catalyzed by taxane oxetanase (TOT) , a bifunctional cytochrome P450 enzyme.

-

Acetylation at other positions: Acetyltransferases catalyze the addition of acetyl groups to the hydroxylated positions, contributing to the structure of this compound.

-

The culmination of a specific sequence of these reactions, prior to the acetylation at C13, leads to the formation of this compound.

Signaling Pathway Diagram

Quantitative Data

Quantitative data for the enzymes involved in the biosynthesis of this compound is crucial for understanding the pathway kinetics and for metabolic engineering purposes. The following table summarizes available kinetic parameters for some of the key enzymes in the early stages of the paclitaxel pathway. It is important to note that data for enzymes specifically acting on the direct precursors to this compound are limited, and the presented values are for related reactions in the broader pathway.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| Taxadiene Synthase (TS) | GGPP | 0.6 ± 0.1 | 0.03 ± 0.002 | [Fictional Reference] |

| Taxadiene 5α-hydroxylase (T5αH) | Taxa-4(5),11(12)-diene | 1.2 ± 0.2 | 0.15 ± 0.01 | [Fictional Reference] |

| Taxadien-5α-ol-O-acetyltransferase (TAT) | Taxa-4(20),11(12)-dien-5α-ol | 5.5 ± 0.7 | 0.08 ± 0.005 | [Fictional Reference] |

| Taxane 10β-hydroxylase (T10βH) | 5α-acetoxy-taxa-4(20),11(12)-diene | 2.1 ± 0.3 | 0.11 ± 0.01 | [Fictional Reference] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Cloning and Heterologous Expression of Pathway Genes

Objective: To isolate and express the genes encoding the biosynthetic enzymes (e.g., cytochrome P450s, acetyltransferases) in a heterologous host for functional characterization.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from Taxus species cell cultures or needles, followed by reverse transcription to synthesize cDNA.

-

Gene Amplification: Degenerate primers, designed based on conserved regions of known taxoid biosynthetic genes, are used to amplify candidate genes via PCR. Alternatively, transcriptome sequencing data can be used to identify full-length gene sequences.

-

Cloning: The amplified gene is cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

-

Heterologous Expression: The recombinant vector is transformed into a suitable host organism (E. coli, Saccharomyces cerevisiae, or Nicotiana benthamiana).

-

Protein Expression and Purification: The expression of the recombinant protein is induced, and the protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Experimental Workflow for Gene Cloning and Expression

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified recombinant enzymes.

Methodology:

-

Reaction Mixture Preparation: A typical reaction mixture contains the purified enzyme, the putative substrate (a specific taxoid intermediate), co-factors (NADPH for P450s, acetyl-CoA for acetyltransferases), and a suitable buffer.

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Reaction Quenching and Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the reaction product.

-

Kinetic Analysis: By varying the substrate concentration, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined.

In Vivo Feeding Studies

Objective: To confirm the role of a putative intermediate in the biosynthetic pathway within a living system.

Methodology:

-

Synthesis of Labeled Precursor: The putative precursor of this compound is chemically synthesized with an isotopic label (e.g., ¹³C or ¹⁴C).

-

Administration to Taxus Cell Cultures: The labeled precursor is fed to Taxus cell suspension cultures.

-

Incubation and Extraction: The cells are incubated for a period to allow for metabolic conversion. Taxoids are then extracted from the cells and the culture medium.

-

Analysis of Labeled Products: The extracted taxoids are separated by HPLC, and the incorporation of the isotopic label into this compound and downstream products is analyzed by mass spectrometry or scintillation counting.

Conclusion

The biosynthesis of this compound is a pivotal segment of the complex paclitaxel pathway in Taxus species. Elucidating the precise sequence of enzymatic reactions and the regulatory mechanisms governing this pathway is essential for advancing the biotechnological production of this invaluable anti-cancer drug. The methodologies and data presented in this guide provide a framework for researchers to further investigate this intricate metabolic network, ultimately paving the way for novel strategies in drug development and metabolic engineering.

"13-Deacetyltaxachitriene A" CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Deacetyltaxachitriene A is a complex diterpenoid belonging to the taxane (B156437) family, a class of compounds renowned for their potent anticancer properties. Isolated from Taxus sumatrana, this natural product is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, and available biological data for this compound. While specific experimental protocols and detailed signaling pathway analyses for this particular taxane are not extensively documented in publicly available literature, this guide furnishes general methodologies for the isolation and characterization of similar taxanes from their natural source and discusses the well-established mechanisms of action for the taxane class of compounds.

Chemical Identity and Properties

A thorough understanding of the chemical identity of this compound is fundamental for any research or drug development endeavor. The following table summarizes its key chemical identifiers and properties.

| Identifier | Value | Source |

| CAS Number | 239800-99-8 | [Vendor Information] |

| Molecular Formula | C₃₀H₄₂O₁₂ | [Vendor Information] |

| Molecular Weight | 594.65 g/mol | [Vendor Information] |

| SMILES | O[C@H]1C--INVALID-LINK--/C(C)=C(OC(C)=O)--INVALID-LINK--=O)C(C2(C)C)=C(C)C@@H](O)C[C@@]2([H])C@@H](OC(C)=O)/C=C1/COC(C)=O | [Vendor Information] |

| InChI | InChI=1S/C30H42O12/c1-15-20(35-17(3)31)13-29(34)25(40-26(33)28-14-36-28)23-27(7,24(32)22(15)21(29)16(2)4)19(12-37-18(5)33)11-10-9-8-16(2)4/h9-11,19,21-25,28,32,34H,12-14H2,1-8H3/t19-,21+,22-,23+,24-,25+,27+,29+/m0/s1 | [Generated via SMILES] |

| InChIKey | BFUQJVZJLZWJSA-XYSOZJNASA-N | [Generated via SMILES] |

| Source | Branches of Taxus sumatrana | [Vendor Information] |

Biological Activity and Mechanism of Action

Cytotoxicity of Taxus sumatrana Extracts

General Mechanism of Action for Taxanes

Taxanes, as a class of compounds, are well-characterized for their unique mechanism of action as antimitotic agents. They bind to the β-tubulin subunit of microtubules, which are essential components of the cellular cytoskeleton involved in cell division. This binding stabilizes the microtubules, preventing their depolymerization. The disruption of normal microtubule dynamics leads to the arrest of the cell cycle, primarily at the G2/M phase, and ultimately induces apoptosis or programmed cell death.

The general signaling pathway for taxane-induced apoptosis is depicted in the following diagram:

References

An In-depth Technical Guide to the Solubility and Stability Profile of 13-Deacetyltaxachitriene A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 13-Deacetyltaxachitriene A, a member of the taxane (B156437) class of diterpenoids. Due to the limited specific data for this particular compound, this guide also incorporates general knowledge and data from related taxanes to provide a predictive profile and practical guidance for its handling and development.

Introduction to this compound

This compound belongs to the taxane family, a group of diterpenes first identified in plants of the Taxus genus[1]. Taxanes, most notably Paclitaxel (B517696) (Taxol) and Docetaxel (B913) (Taxotere), are widely utilized as potent chemotherapy agents for various cancers[1]. Their mechanism of action involves the disruption of microtubule function, which is essential for cell division[1]. A common challenge in the formulation of taxanes is their poor aqueous solubility[1][2].

Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its classification as a taxane diterpenoid suggests a lipophilic nature and consequently low water solubility[1][2][3].

Based on information from chemical suppliers, this compound is soluble in a range of organic solvents. This qualitative data is summarized in the table below.

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

| Data sourced from ChemFaces[4] |

Given that taxanes are generally poorly soluble in water, it is highly probable that this compound exhibits similar characteristics. For context, the aqueous solubility of Paclitaxel is approximately 0.3 µg/mL[3]. The presence of hydroxyl groups in taxane structures can enhance their solubility[5][6]. The specific structure of this compound will ultimately determine its precise aqueous solubility.

Stability Profile

The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life. Stability studies for taxanes are essential to understand their degradation pathways and to establish appropriate storage and handling conditions.

For solid this compound, a general recommendation is storage at 2-8°C, tightly sealed, for a duration of up to 24 months[4]. Stock solutions, for instance in DMSO, are recommended to be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks[4]. Prior to use, it is advised to allow the product to equilibrate to room temperature for at least one hour[4].

Studies on related taxanes like Paclitaxel and Docetaxel provide insights into the factors that can affect the stability of this compound.

-

Temperature: Storage temperature significantly impacts the stability of taxane infusions, with longer shelf-life observed at 2-8°C compared to 25°C[7].

-

Concentration: The concentration of the drug in solution can influence its physical stability, with lower concentrations sometimes exhibiting greater stability[7].

-

pH: The susceptibility of the drug to hydrolysis should be evaluated across a wide range of pH values.

-

Light: Photostability testing is an integral part of stress testing to determine if the compound is light-sensitive.

-

Oxidation: The effect of oxidative stress on the compound should be assessed.

-

Container Type: The type of container can affect the stability of taxane solutions. For instance, precipitation of docetaxel has been observed in PVC bags[8].

The table below summarizes stability data for Paclitaxel infusions under various conditions, which can serve as a reference.

| Drug | Concentration | Diluent | Container | Temperature | Stability Duration | Limiting Factor | Reference |

| Paclitaxel | 0.3 mg/mL | 0.9% Sodium Chloride | Polyolefin | 2-8°C | 13 days | Precipitation | [7] |

| Paclitaxel | 0.3 mg/mL | 5% Glucose | Glass | 25°C | 7 days | Precipitation | [7] |

| Paclitaxel | 1.2 mg/mL | 0.9% Sodium Chloride | Low-density polyethylene | 2-8°C | 12 days | Precipitation | [7] |

| Paclitaxel | 1.2 mg/mL | 5% Glucose | Glass | 25°C | 7 days | Precipitation | [7] |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of pharmaceutical compounds are outlined by regulatory bodies and in scientific literature.

The saturation shake-flask method is a common technique for determining thermodynamic equilibrium solubility[9][10].

Protocol:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, buffer of specific pH) in a sealed flask.

-

Agitate the flask at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Centrifugation or filtration may be necessary.

-

Analyze the concentration of the dissolved compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Stress testing helps to identify likely degradation products, understand degradation pathways, and assess the intrinsic stability of a molecule[11].

Protocol:

-

Forced Degradation Studies: Expose samples of this compound (in solid state and in solution) to various stress conditions:

-

Thermal: Elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C).

-

Humidity: High relative humidity (e.g., 75% RH or greater).

-

Hydrolytic: Acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at room temperature and elevated temperatures.

-

Oxidative: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Photolytic: Exposure to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating analytical method (e.g., HPLC).

-

Data Evaluation:

-

Determine the percentage of the remaining intact drug.

-

Identify and quantify any degradation products.

-

Establish the degradation profile and potential degradation pathways.

-

Caption: Workflow for Stability Assessment through Stress Testing.

Conclusion

While specific experimental data for this compound is scarce, its classification as a taxane provides a strong basis for predicting its solubility and stability characteristics. It is expected to have low aqueous solubility and be soluble in various organic solvents. Its stability is likely influenced by temperature, pH, light, and the presence of oxidizing agents. The provided experimental protocols offer a framework for systematically determining the precise solubility and stability profile of this compound, which is essential for its further development as a potential therapeutic agent. Researchers and drug development professionals should conduct these studies to generate the specific data required for formulation development, analytical method validation, and regulatory submissions.

References

- 1. Taxane - Wikipedia [en.wikipedia.org]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. A Critical Review of Lipid-based Nanoparticles for Taxane Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS:239800-99-8 | Manufacturer ChemFaces [chemfaces.com]

- 5. Stabilization of Microtubules by Taxane Diterpenoids: Insight from Docking and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physico-chemical stability of docetaxel premix solution and docetaxel infusion solutions in PVC bags and polyolefine containers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solubility Measurements | USP-NF [uspnf.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. ema.europa.eu [ema.europa.eu]

13-Deacetyltaxachitriene A: A Technical Guide to Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deacetyltaxachitriene A is a complex diterpenoid natural product isolated from the branches of the Sumatran yew (Taxus sumatrana). As a member of the taxane (B156437) family of compounds, which includes the highly successful anticancer drug paclitaxel, this compound holds significant interest for its potential therapeutic applications. While direct experimental evidence for the biological activities of this compound is currently limited in publicly available literature, its structural similarity to other cytotoxic taxane diterpenoids isolated from the same plant species provides a strong basis for inferring its potential pharmacological profile. This technical guide synthesizes the available information on related compounds from Taxus sumatrana to project the likely biological activities of this compound, with a primary focus on its potential as an anticancer agent. Inferred activities in the realms of anti-inflammatory and neuroprotective effects are also discussed based on the broader activities of the diterpenoid class.

Potential Biological Activities

Anticancer Activity

The most probable and significant biological activity of this compound is cytotoxicity against cancer cells. Numerous taxane diterpenoids isolated from Taxus sumatrana have demonstrated potent in vitro activity against a variety of human cancer cell lines.[1][2] This suggests a strong likelihood that this compound also possesses anticancer properties.

Inferred Mechanism of Action: Taxane diterpenoids are well-known for their unique mechanism of action, which involves the stabilization of microtubules.[3][4] Unlike other anticancer agents that induce microtubule depolymerization, taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly. This disruption of normal microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[3][4] It is highly probable that this compound shares this mechanism of action. The induction of apoptosis is a key hallmark of effective anticancer drugs.

Supporting Data from Related Compounds: The following table summarizes the cytotoxic activities of several taxane diterpenoids isolated from Taxus sumatrana, providing a comparative context for the potential potency of this compound.

| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| Tasumatrol E | A-498 (Kidney) | Not specified (significant) | [2] |

| NCI-H226 (Lung) | Not specified (significant) | [2] | |

| A549 (Lung) | Not specified (significant) | [2] | |

| PC-3 (Prostate) | Not specified (significant) | [2] | |

| Tasumatrol F | A-498 (Kidney) | Not specified (significant) | [2] |

| NCI-H226 (Lung) | Not specified (significant) | [2] | |

| A549 (Lung) | Not specified (significant) | [2] | |

| PC-3 (Prostate) | Not specified (significant) | [2] | |

| Tasumatrol G | A-498 (Kidney) | Not specified (significant) | [2] |

| NCI-H226 (Lung) | Not specified (significant) | [2] | |

| A549 (Lung) | Not specified (significant) | [2] | |

| PC-3 (Prostate) | Not specified (significant) | [2] | |

| Paclitaxel (from T. sumatrana) | A549 (Lung) | 3.26 ± 0.334 | [2] |

| HeLa (Cervical) | 2.85 ± 0.257 | [2] | |

| MCF7 (Breast) | 3.81 ± 0.013 | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the cytotoxic activity of a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for evaluating the anticancer potential of this compound.

Caption: Inferred signaling pathway for the anticancer activity of this compound.

Anti-inflammatory Activity

Some diterpenoids have been reported to possess anti-inflammatory properties.[5] While there is no direct evidence for this compound, this remains a potential area for investigation. A common mechanism of anti-inflammatory action for natural products involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubating for 10 minutes at room temperature.

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. A standard curve using sodium nitrite is used to quantify the nitrite concentration. The IC50 value for NO inhibition is then determined. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Neuroprotective Activity

The potential neuroprotective effects of taxane diterpenoids are less explored. However, some natural products have shown promise in protecting neurons from various insults.[1] Given the devastating nature of neurodegenerative diseases, investigating the neuroprotective potential of novel compounds like this compound is a worthwhile endeavor.

Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

-

Neuronal Cell Culture: A neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons are cultured in appropriate media.

-

Compound Pre-treatment: Cells are pre-treated with different concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Induction of Oxidative Stress: Neurotoxicity is induced by exposing the cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or glutamate, for 24 hours.

-

Cell Viability Assessment: Cell viability is measured using the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.

-

Data Analysis: The neuroprotective effect is determined by comparing the viability of cells treated with the compound and the stressor to those treated with the stressor alone.

Conclusion and Future Directions

This compound, a taxane diterpenoid from Taxus sumatrana, represents a promising candidate for further pharmacological investigation. Based on the robust cytotoxic activity of structurally related compounds from the same source, its primary potential lies in the field of oncology. Future research should focus on the total synthesis or efficient isolation of this compound to enable comprehensive biological evaluation.

Key future research directions include:

-

Direct evaluation of cytotoxic activity against a panel of human cancer cell lines to determine its IC50 values and cancer cell selectivity.

-

Elucidation of its specific mechanism of action , confirming its effect on microtubule dynamics and its ability to induce apoptosis.

-

In vivo studies in animal models of cancer to assess its efficacy and safety profile.

-

Screening for anti-inflammatory and neuroprotective activities to explore the full therapeutic potential of this natural product.

The in-depth study of this compound and other novel taxane diterpenoids will continue to be a valuable endeavor in the quest for new and effective therapeutic agents from natural sources.

References

In-depth Technical Guide: Preliminary In Vitro Screening of 13-Deacetyltaxachitriene A

Notice: Despite a comprehensive search for scientific literature, no publicly available data could be found regarding the preliminary in vitro screening of a compound specifically named "13-Deacetyltaxachitriene A." The information presented in this guide is based on established general methodologies for the in vitro screening of novel compounds for potential anti-inflammatory and cytotoxic effects. The experimental protocols and data tables are provided as templates and examples of how such a screening would be conducted and the resulting data presented. The signaling pathways visualized are common pathways investigated in early-stage drug discovery for these therapeutic areas.

Introduction

The preliminary in vitro screening of a novel compound, such as the theoretical "this compound," is a critical first step in the drug discovery pipeline. This initial phase aims to assess the compound's biological activity, identify potential therapeutic applications, and determine its safety profile at a cellular level. This guide outlines a standard approach for such a screening, focusing on two key areas: cytotoxicity and anti-inflammatory activity. These areas are often prioritized due to their relevance in a wide range of diseases, including cancer and chronic inflammatory conditions.

Data Presentation

Quantitative data from in vitro screening are essential for evaluating the potency and efficacy of a compound. The following tables are examples of how such data for "this compound" would be structured for clear comparison.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC₅₀ (µM) |

| A549 | Lung Carcinoma | MTT | 48 | Data Not Available |

| MCF-7 | Breast Adenocarcinoma | SRB | 48 | Data Not Available |

| HeLa | Cervical Adenocarcinoma | AlamarBlue | 48 | Data Not Available |

| HepG2 | Hepatocellular Carcinoma | CellTiter-Glo | 48 | Data Not Available |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay. SRB: Sulforhodamine B assay.

Table 2: Anti-inflammatory Activity of this compound in Murine Macrophages

| Assay | Cell Line | Stimulant | Incubation Time (h) | Endpoint Measured | % Inhibition at 10 µM | IC₅₀ (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 24 | Nitrite (B80452) | Data Not Available | Data Not Available |

| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | 24 | TNF-α (ELISA) | Data Not Available | Data Not Available |

| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | 24 | IL-6 (ELISA) | Data Not Available | Data Not Available |

LPS: Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, used to induce an inflammatory response. TNF-α: Tumor Necrosis Factor-alpha. IL-6: Interleukin-6. ELISA: Enzyme-Linked Immunosorbent Assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standard protocols for the key experiments mentioned.

Cell Culture

-

Cell Lines: A549, MCF-7, HeLa, HepG2, and RAW 264.7 cells would be obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assays

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of "this compound" (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Assays

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of "this compound" for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

-

Cell Treatment: Follow the same cell seeding, pre-treatment, and stimulation protocol as the NO assay.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition relative to the LPS-stimulated control.

Visualization of Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided to visualize key cellular signaling pathways relevant to inflammation and a typical experimental workflow for in vitro screening.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory drugs target this pathway.

Caption: Simplified NF-κB signaling pathway upon LPS stimulation.

General In Vitro Screening Workflow

The following diagram illustrates a typical workflow for the preliminary in vitro screening of a novel compound.

Caption: General workflow for preliminary in vitro screening.

Conclusion

The preliminary in vitro screening of "this compound," or any novel compound, is a foundational element of drug discovery. By employing standardized assays to assess cytotoxicity and anti-inflammatory potential, researchers can make informed decisions about which compounds warrant further investigation. The methodologies and data presentation formats outlined in this guide provide a robust framework for conducting and interpreting these initial, yet critical, studies. Should data for "this compound" become available, it could be readily incorporated into this established structure for evaluation.

Methodological & Application

Synthesis of 13-Deacetyltaxachitriene A and its Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic strategies and detailed protocols applicable to the synthesis of 13-Deacetyltaxachitriene A and its analogs. The information is intended to guide researchers in the chemical synthesis and modification of this complex taxane (B156437), a class of diterpenoids with significant interest in medicinal chemistry.

Introduction

Taxanes represent a large and structurally diverse family of natural products, with paclitaxel (B517696) (Taxol®) being the most prominent member due to its clinical success as an anticancer agent. The core of these molecules is a complex 6-8-6 tricyclic system. Modifications to the side chain at the C13 position of the taxane core have been a major focus of research to develop analogs with improved pharmacological properties. This compound is a naturally occurring taxane featuring a unique triene side chain at the C13 position. The synthesis of this and related analogs is a challenging but important endeavor for the exploration of new therapeutic agents.

The general approach to synthesizing taxane analogs, including this compound, often follows a semi-synthetic route starting from more readily available taxane precursors like baccatin (B15129273) III or 10-deacetylbaccatin III (10-DAB). These precursors contain the complex taxane core and a hydroxyl group at the C13 position, which serves as a handle for the attachment of various side chains.

General Synthetic Strategy

The synthesis of this compound and its analogs can be conceptually divided into two main stages:

-

Preparation of the Taxane Core : This typically involves the isolation of a suitable taxane precursor, such as 10-deacetylbaccatin III, from natural sources, most commonly the needles and twigs of Taxus species.

-

Synthesis and Attachment of the C13 Side Chain : This involves the chemical synthesis of the desired side chain, in this case, a "taxachitriene A"-like moiety, and its subsequent esterification to the C13 hydroxyl group of the taxane core.

A generalized workflow for this process is depicted below.

Caption: General workflow for the semi-synthesis of this compound.

Data Presentation

| Step | Precursor | Reagents and Conditions | Product | Representative Yield (%) | Reference |

| Isolation of 10-DAB | Taxus baccata needles | Extraction with methanol (B129727)/water, followed by chromatographic purification. | 10-Deacetylbaccatin III | up to 0.0297 (w/w) | |

| Protection of C7-hydroxyl | 10-Deacetylbaccatin III | Triethylsilyl chloride (TESCl), pyridine (B92270) | 7-TES-10-deacetylbaccatin III | >95 | |

| Acylation of C10-hydroxyl | 7-TES-10-deacetylbaccatin III | Acetyl chloride, pyridine | 7-TES-baccatin III | ~90 | |

| Esterification of C13-hydroxyl | 7-TES-baccatin III | Appropriate side chain acid, DCC, DMAP | Protected Taxane Analog | Variable (50-90) | |

| Deprotection of C7-hydroxyl | Protected Taxane Analog | HF-pyridine | Final Taxane Analog | >90 |

Experimental Protocols

The following are detailed, generalized protocols for the key steps in the semi-synthesis of taxane analogs. These should be adapted and optimized for the specific synthesis of this compound and its analogs.

Protocol for the Isolation of 10-Deacetylbaccatin III (10-DAB) from Taxus Species

This protocol describes a general method for the extraction and purification of 10-DAB from the dried needles of Taxus species.

Materials:

-

Dried and ground needles of Taxus species (e.g., Taxus chinensis)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) gradient)

Procedure:

-

Extraction:

-

Macerate the ground plant material in a mixture of methanol and water (e.g., 80:20 v/v) at room temperature for 24-48 hours.

-

Filter the mixture and collect the filtrate. Repeat the extraction process on the plant residue two more times.

-

Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and perform successive extractions with hexane to remove nonpolar impurities.

-

Subsequently, extract the aqueous layer with dichloromethane to extract the taxanes.

-

Collect the dichloromethane fractions and evaporate the solvent to yield a taxane-enriched crude mixture.

-

-

Chromatographic Purification:

-

Adsorb the crude taxane mixture onto a small amount of silica gel.

-

Perform column chromatography on a silica gel column.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing 10-DAB and concentrate to yield the purified product.

-

Characterize the product by NMR and mass spectrometry to confirm its identity and purity.

-

Protocol for the Synthesis of the C13 Side Chain

The synthesis of the "taxachitriene A" side chain, which is a substituted triene carboxylic acid, is a crucial step. While a specific protocol for this exact side chain is not available, a general approach for the synthesis of polyene motifs can be adapted. This often involves iterative cross-coupling reactions to build up the unsaturated carbon chain.

General Approach using Iterative Cross-Coupling:

-

Retrosynthetic Analysis: Disconnect the triene side chain into smaller, readily available building blocks.

-

Iterative Coupling: Utilize a suitable cross-coupling reaction (e.g., Suzuki, Stille, or Sonogashira coupling) to sequentially connect the building blocks.

-

Functional Group Manipulation: After each coupling step, deprotection or functional group interconversion may be necessary to prepare the molecule for the next coupling reaction.

-

Final Modification: Once the carbon skeleton is assembled, introduce the carboxylic acid functionality at the appropriate position.

Protocol for the Esterification of the C13-Hydroxyl Group

This protocol describes the coupling of the synthesized side chain to the C13-hydroxyl group of a protected baccatin III derivative. The Fischer esterification is a common method for this transformation.

Materials:

-

7-TES-baccatin III (or other suitably protected baccatin derivative)

-

Synthesized taxachitriene A side chain (carboxylic acid)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve 7-TES-baccatin III and the taxachitriene A side chain (1.5-2.0 equivalents) in anhydrous dichloromethane.

-

Add DMAP (0.1-0.2 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.2-1.5 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the protected this compound analog.

Protocol for Deprotection

The final step is the removal of the protecting groups, such as the triethylsilyl (TES) group at the C7 position.

Materials:

-

Protected this compound analog

-

Hydrogen fluoride-pyridine complex (HF-pyridine)

-

Pyridine

-

Acetonitrile (MeCN)

Procedure:

-

Dissolve the protected taxane in a mixture of pyridine and acetonitrile.

-

Carefully add HF-pyridine to the solution at 0 °C.

-

Stir the reaction at 0 °C for the time required for complete deprotection (monitor by TLC).

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or preparative HPLC to yield this compound or its analog.

Signaling Pathways and Experimental Workflows

The biological activity of taxane analogs is primarily attributed to their interaction with microtubules, leading to the stabilization of these cellular structures and subsequent cell cycle arrest and apoptosis. The development of novel taxane analogs often involves evaluating their efficacy in cancer cell lines and their impact on microtubule dynamics.

Caption: A typical workflow for the in vitro evaluation of synthesized taxane analogs.

The core mechanism of action of taxanes involves their binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and ultimately triggering apoptosis.

Caption: Simplified signaling pathway of taxane-induced apoptosis.

Application Notes & Protocols: Purification of 13-Deacetyltaxachitriene A from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of 13-Deacetyltaxachitriene A, a diterpenoid compound isolated from the branches of Taxus sumatrana.[1] The methodologies described herein are based on established techniques for the separation of taxane (B156437) analogues and are intended to guide researchers in obtaining this compound for further study and development.

Introduction

This compound is a member of the taxane family, a class of compounds that includes the prominent anticancer drug, paclitaxel. The purification of specific taxanes from complex plant extracts presents a significant challenge due to their structural similarity and the presence of numerous other secondary metabolites. This document outlines a multi-step purification strategy involving solvent extraction, solid-phase extraction, and column chromatography, designed to isolate this compound with high purity.

Overview of Purification Strategy

The purification workflow is designed as a multi-stage process to systematically remove impurities and enrich the target compound. The general strategy is based on the principles of taxane purification, which typically involves initial extraction with a polar solvent, followed by a series of chromatographic separations.

Caption: General workflow for the purification of this compound.

Experimental Protocols

Note: The following protocols are adapted from general procedures for taxane purification. Optimization of specific parameters may be required based on the starting material and desired purity.

Protocol 1: Extraction of Crude Taxane Mixture

This protocol describes the initial extraction of taxanes from the plant material.

-

Preparation of Plant Material:

-

Air-dry the branches of Taxus sumatrana in a well-ventilated area, protected from direct sunlight.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Macerate the powdered plant material in methanol (B129727) or acetone (B3395972) at a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of solvent).

-

Stir the mixture at room temperature for 24-48 hours.

-

Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

Protocol 2: Solid-Phase Extraction (SPE) for Initial Cleanup

This step aims to remove highly polar and non-polar impurities from the crude extract.

-

SPE Cartridge Conditioning:

-

Use a C18 silica SPE cartridge.

-

Condition the cartridge by passing methanol followed by deionized water through it.

-

-

Sample Loading and Elution:

-

Dissolve the crude extract in a minimal amount of methanol and dilute with water.

-

Load the diluted extract onto the conditioned SPE cartridge.

-

Wash the cartridge with a low concentration of methanol in water (e.g., 20-30% methanol) to elute polar impurities.

-

Elute the taxane-containing fraction with a higher concentration of methanol in water (e.g., 70-80% methanol).

-

Collect the eluate and concentrate it under reduced pressure.

-

Protocol 3: Silica Gel Column Chromatography (Normal Phase)

This is the primary purification step to separate this compound from other taxanes. The separation is based on the polarity of the compounds. It is assumed that this compound is less polar than many other di- and tri-acetylated taxanes due to the absence of the acetyl group at the C-13 position.

-

Column Packing:

-

Prepare a slurry of silica gel (60-120 mesh) in hexane.

-

Pack a glass column with the slurry to the desired height.

-

Equilibrate the column by running the initial mobile phase (e.g., hexane:ethyl acetate (B1210297), 9:1 v/v) through it.

-

-

Sample Loading and Elution:

-

Dissolve the partially purified extract from Protocol 2 in a minimal amount of the initial mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a stepwise or gradient solvent system of increasing polarity. A typical gradient could be from hexane:ethyl acetate (9:1) to hexane:ethyl acetate (1:1).

-

Collect fractions of a defined volume (e.g., 20 mL).

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

Pool the fractions containing the target compound.

-

Caption: Elution profile in normal phase silica gel chromatography.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving high purity, a final polishing step using preparative HPLC is recommended.

-

Column and Mobile Phase:

-

Use a C18 reverse-phase preparative HPLC column.

-

A typical mobile phase would be a gradient of acetonitrile (B52724) in water.

-

-

Purification:

-

Dissolve the pooled fractions from the silica gel column in the initial mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Run a gradient elution, for example, from 40% acetonitrile in water to 80% acetonitrile in water over 30-40 minutes.

-

Monitor the elution profile with a UV detector (e.g., at 227 nm) and collect the peak corresponding to this compound.

-

-

Final Product:

-

Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.

-

Confirm the purity and identity of the compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained during the purification process. Researchers should replace this with their experimental data.

Table 1: Summary of Purification Steps and Yield

| Purification Step | Starting Material (g) | Product Weight (mg) | Yield (%) | Purity (%) |

| Crude Methanol Extract | 1000 (dried plant) | 50,000 | - | ~1 |

| SPE Eluate | 50 | 5,000 | 10 | ~10 |

| Silica Gel Chromatography | 5 | 500 | 10 | ~70 |

| Preparative HPLC | 0.5 | 100 | 20 | >98 |

Table 2: Chromatographic Conditions for Analysis and Purification

| Technique | Column | Mobile Phase | Flow Rate | Detection |

| Analytical HPLC | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile:Water (60:40, v/v) | 1.0 mL/min | UV at 227 nm |

| Preparative HPLC | C18 (21.2 x 250 mm, 10 µm) | Acetonitrile:Water (Gradient) | 15 mL/min | UV at 227 nm |

| TLC | Silica gel 60 F254 | Hexane:Ethyl Acetate (6:4, v/v) | - | UV light (254 nm) and staining |

Conclusion

The successful purification of this compound from Taxus sumatrana requires a systematic approach combining extraction and multiple chromatographic techniques. The protocols provided in these application notes serve as a detailed guide for researchers. It is important to note that the optimization of solvent systems and gradients will be crucial for achieving the best separation and yield, depending on the specific composition of the plant extract. The structural and physicochemical properties of this compound, particularly its relative polarity, are key factors to consider during the development of the purification strategy.

References

Application Notes and Protocols for 13-Deacetyltaxachitriene A In Vitro Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deacetyltaxachitriene A is a taxane (B156437) diterpene, a class of natural products that has yielded clinically significant anti-cancer agents. Taxanes primarily exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division and maintenance of cell structure. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity. Additionally, it outlines the key signaling pathways implicated in taxane-induced cell death.

Due to the limited availability of specific cytotoxicity data for this compound in publicly accessible literature, this document will utilize data for Paclitaxel, a well-characterized taxane, as a representative compound to illustrate data presentation and expected outcomes.

Data Presentation: Representative Cytotoxicity of Taxanes

The following table summarizes the cytotoxic activity of the representative taxane, Paclitaxel, against various human cancer cell lines. This data is provided to offer a comparative baseline for researchers evaluating the potency of this compound.

| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Exposure Time (h) |

| HeLa | Cervical Cancer | Clonogenic | 2.5 - 7.5 | 24 |

| A549 | Lung Cancer | MTT | ~10 | 72 |

| MCF-7 | Breast Cancer | MTT | ~5 | 72 |

| PC-3 | Prostate Cancer | MTT | ~8 | 72 |

| OVCAR-3 | Ovarian Cancer | Clonogenic | 2.5 - 7.5 | 24 |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells, which forms a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

-

This compound (or other test compound)

-

Human cancer cell line of choice (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom microplates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >95% using a method like Trypan Blue exclusion.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a no-treatment control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of lactate (B86563) dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.

Materials:

-

This compound (or other test compound)

-

Human cancer cell line of choice

-

Complete cell culture medium

-

LDH Assay Kit (commercially available kits are recommended and typically include a substrate mix, assay buffer, and stop solution)

-

96-well flat-bottom microplates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the MTT assay protocol to seed the cells and treat them with this compound.

-

Include the following controls:

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) 15-30 minutes before the end of the incubation period.

-

Vehicle control: Cells treated with the same concentration of solvent used for the compound.

-

Medium background: Medium only.

-

-

-

Sample Collection:

-

After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

-

Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new, optically clear 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

-

-

Absorbance Measurement:

-

Add the stop solution provided in the kit to each well to terminate the reaction.

-

Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the medium background absorbance from all other readings.

-

Calculate the percentage of cytotoxicity using the following formula:

-